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molecular formula C14H18N6O7S B166691 Pyrazosulfuron-ethyl CAS No. 93697-74-6

Pyrazosulfuron-ethyl

Cat. No. B166691
M. Wt: 414.40 g/mol
InChI Key: BGNQYGRXEXDAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05525730

Procedure details

3.42 g(10.1 mmole) of 1-[[(4-ethoxycarbonyl-1-methylpyrazole-5-sulfonyl)amino]carbonyl]pyridinium hydroxide was dissolved in 10.00 g of dry acetonitrile. To the resulting solution was added 1.55 g(10.0 mmole) of 2-amino-4,6-dimethoxypyrimidine with stirring. The reaction mixture was stirred for one hour while maintaining the temperature of 40° to 45° C. to complete the reaction. After the reaction was completed, 25.00 g of water was added to the reaction solution. The mixture was then adjusted to pH 5 to 6, cooled to 25° C. and filtered. The resulting product was washed with water and acetonitrile and then dried to obtain 4.10 g (Yield 99%) of the title compound as the white powder.
Name
1-[[(4-ethoxycarbonyl-1-methylpyrazole-5-sulfonyl)amino]carbonyl]pyridinium hydroxide
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[OH-].[CH2:2]([O:4][C:5]([C:7]1[CH:8]=[N:9][N:10]([CH3:24])[C:11]=1[S:12]([NH:15][C:16]([N+:18]1[CH:23]=CC=CC=1)=[O:17])(=[O:14])=[O:13])=[O:6])[CH3:3].NC1[N:31]=[C:30]([O:32][CH3:33])[CH:29]=[C:28]([O:34][CH3:35])[N:27]=1.O>C(#N)C>[CH3:33][O:32][C:30]1[CH:29]=[C:28]([O:34][CH3:35])[N:27]=[C:23]([NH:18][C:16]([NH:15][S:12]([C:11]2[N:10]([CH3:24])[N:9]=[CH:8][C:7]=2[C:5]([O:4][CH2:2][CH3:3])=[O:6])(=[O:13])=[O:14])=[O:17])[N:31]=1 |f:0.1|

Inputs

Step One
Name
1-[[(4-ethoxycarbonyl-1-methylpyrazole-5-sulfonyl)amino]carbonyl]pyridinium hydroxide
Quantity
3.42 g
Type
reactant
Smiles
[OH-].C(C)OC(=O)C=1C=NN(C1S(=O)(=O)NC(=O)[N+]1=CC=CC=C1)C
Name
Quantity
10 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of 40° to 45° C.
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resulting product was washed with water and acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)C1=C(C=NN1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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